Dimethyl 2-ethenyl-3-ethylbutanedioate
Description
Dimethyl 2-ethenyl-3-ethylbutanedioate is a branched ester derivative of butanedioic acid. Its structure features two methyl ester groups, a vinyl (ethenyl) substituent at position 2, and an ethyl group at position 2. The compound’s reactivity and applications are hypothesized to stem from its ester functionalities and unsaturated vinyl group, which may enable polymerization or participation in conjugate addition reactions. However, direct experimental data on this compound are scarce in the provided evidence, necessitating comparisons with structurally related esters.
Properties
CAS No. |
87817-19-4 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
dimethyl 2-ethenyl-3-ethylbutanedioate |
InChI |
InChI=1S/C10H16O4/c1-5-7(9(11)13-3)8(6-2)10(12)14-4/h5,7-8H,1,6H2,2-4H3 |
InChI Key |
PGKCLUFOTMTGKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C=C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-ethenyl-3-ethylbutanedioate typically involves esterification reactions. One common method is the reaction between 2-ethenyl-3-ethylbutanedioic acid and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-ethenyl-3-ethylbutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted esters or other functionalized compounds.
Scientific Research Applications
Dimethyl 2-ethenyl-3-ethylbutanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of dimethyl 2-ethenyl-3-ethylbutanedioate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the ethenyl and ethyl groups, which can affect its binding affinity and specificity towards different enzymes and receptors.
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical Properties (Hypothetical Analysis)
- Ethyl 2-bromo-3,3-dimethylbutanoate’s bromine atom increases molecular weight and polarity, but steric hindrance from dimethyl groups may limit solubility .
- Thermal Stability : The vinyl group could destabilize the compound at high temperatures, whereas the acetyl group in ’s compound might enhance stability through conjugation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
